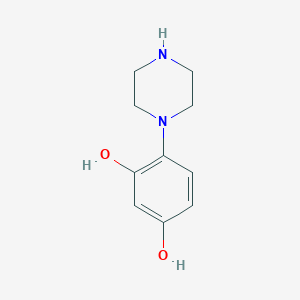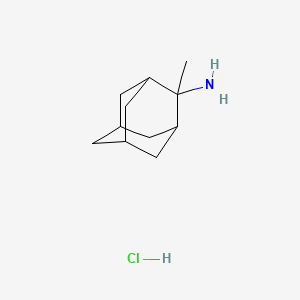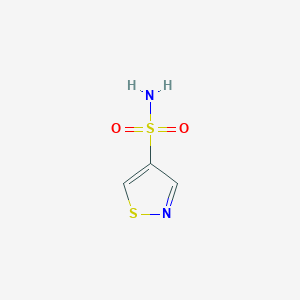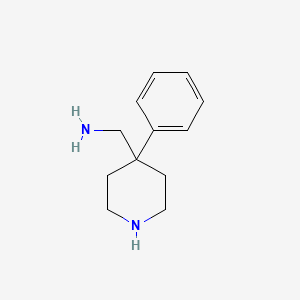![molecular formula C7H4F3LiN2O2 B13521229 Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate](/img/structure/B13521229.png)
Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate is a novel chemical compound that has garnered significant attention in various scientific fields due to its unique physical, chemical, and biological properties. The compound is characterized by the presence of a trifluoromethyl group attached to a pyrazine ring, which imparts distinct reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate typically involves the reaction of 6-(trifluoromethyl)pyrazine-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity. The product is then isolated and purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+)2-[3-(trifluoromethyl)pyridin-2-yl]acetate
- Lithium(1+)2-[5-(trifluoromethyl)pyrazin-2-yl]acetate
Uniqueness
Lithium(1+)2-[6-(trifluoromethyl)pyrazin-2-yl]acetate is unique due to its specific trifluoromethyl substitution pattern on the pyrazine ring. This structural feature imparts distinct reactivity and stability compared to other similar compounds, making it valuable for various applications .
Properties
Molecular Formula |
C7H4F3LiN2O2 |
|---|---|
Molecular Weight |
212.1 g/mol |
IUPAC Name |
lithium;2-[6-(trifluoromethyl)pyrazin-2-yl]acetate |
InChI |
InChI=1S/C7H5F3N2O2.Li/c8-7(9,10)5-3-11-2-4(12-5)1-6(13)14;/h2-3H,1H2,(H,13,14);/q;+1/p-1 |
InChI Key |
KVUVYLYHDQCCSU-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=C(N=C(C=N1)C(F)(F)F)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13521164.png)






![{2-[(Pyrrolidin-3-yl)methyl]phenyl}methanamine](/img/structure/B13521220.png)


![2-Azabicyclo[2.1.1]hexan-4-ol](/img/structure/B13521232.png)


